Ethyl 2-(6,8-dibromoimidazo[1,2-a]pyrazin-2-yl)acetate Ethyl 2-(6,8-dibromoimidazo[1,2-a]pyrazin-2-yl)acetate
Brand Name: Vulcanchem
CAS No.: 77112-56-2
VCID: VC17279660
InChI: InChI=1S/C10H9Br2N3O2/c1-2-17-8(16)3-6-4-15-5-7(11)14-9(12)10(15)13-6/h4-5H,2-3H2,1H3
SMILES:
Molecular Formula: C10H9Br2N3O2
Molecular Weight: 363.01 g/mol

Ethyl 2-(6,8-dibromoimidazo[1,2-a]pyrazin-2-yl)acetate

CAS No.: 77112-56-2

Cat. No.: VC17279660

Molecular Formula: C10H9Br2N3O2

Molecular Weight: 363.01 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-(6,8-dibromoimidazo[1,2-a]pyrazin-2-yl)acetate - 77112-56-2

Specification

CAS No. 77112-56-2
Molecular Formula C10H9Br2N3O2
Molecular Weight 363.01 g/mol
IUPAC Name ethyl 2-(6,8-dibromoimidazo[1,2-a]pyrazin-2-yl)acetate
Standard InChI InChI=1S/C10H9Br2N3O2/c1-2-17-8(16)3-6-4-15-5-7(11)14-9(12)10(15)13-6/h4-5H,2-3H2,1H3
Standard InChI Key JDTMKOHIRCAOFA-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)CC1=CN2C=C(N=C(C2=N1)Br)Br

Introduction

Chemical Identity and Structural Features

Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate is a brominated imidazopyrazine derivative characterized by a fused bicyclic aromatic system. The compound’s molecular formula is C₈H₆Br₂N₂O₂, with a molecular weight of 338.96 g/mol . Key structural attributes include:

  • Bromine substituents at positions 6 and 8 of the imidazopyrazine ring, enhancing electrophilic reactivity.

  • An ethyl carboxylate group at position 2, contributing to solubility in organic solvents.

  • A planar aromatic system with conjugated π-electrons, enabling fluorescence and electronic applications .

The compound’s synthesis and derivatives are critical intermediates in developing kinase inhibitors and antimicrobial agents .

Synthesis and Reaction Optimization

Key Synthetic Route

The primary synthesis involves a cyclocondensation reaction between 2-amino-3,5-dibromopyrazine and ethyl 3-bromo-2-oxopropanoate in dimethyl carbonate (DMC) under reflux conditions .

Reaction Conditions:

  • Temperature: 110°C for 3 hours, followed by cooling to room temperature.

  • Solvent: Dimethyl carbonate (133 mL per 20 g of starting material).

  • Stoichiometry: Equimolar ratios of reactants (79 mmol scale).

  • Workup: Extraction with dichloromethane (DCM), drying over Na₂SO₄, and purification via flash chromatography .

Yield and Scalability:

  • Yield: 50.6% (13.95 g from 20 g starting material).

  • Scalability: Demonstrated at multi-gram scales, though yields remain moderate due to competing side reactions .

Mechanistic Insights

The reaction proceeds via nucleophilic attack of the pyrazine amine on the α-keto ester, followed by intramolecular cyclization and bromide elimination. The DMC solvent acts as a green alternative to traditional polar aprotic solvents, minimizing side-product formation .

Physicochemical Properties

Solubility and Partitioning

  • Aqueous Solubility: 0.371 mg/mL (ESOL model), classified as "soluble" in pharmacopeial terms .

  • Log P Values:

    • XLOGP3: 1.48

    • WLOGP: 1.59

    • Consensus Log P: 1.37
      These values indicate moderate lipophilicity, suitable for blood-brain barrier penetration .

Spectroscopic Characterization

  • ¹H NMR (300 MHz, CDCl₃): δ 8.30 (s, 1H, H-5), 8.27 (s, 1H, H-3), 4.48 (q, 2H, -OCH₂CH₃), 1.43 (t, 3H, -CH₃) .

  • Mass Spectrometry: m/z 338.9 [M+H]⁺, with isotopic patterns confirming two bromine atoms .

Pharmacological and Industrial Applications

Case Study: Anticancer Lead Optimization

  • Target: EGFR-T790M mutant (non-small cell lung cancer).

  • IC₅₀: Sub-micromolar activity observed in preliminary assays .

Antimicrobial Activity

Brominated heterocycles exhibit broad-spectrum antimicrobial effects. In vitro testing against Staphylococcus aureus (MRSA) showed MIC values of 8–16 µg/mL .

Future Directions and Challenges

Synthetic Improvements

  • Catalytic Bromination: Exploring Pd-catalyzed C-H bromination to reduce stoichiometric Br₂ usage.

  • Continuous Flow Chemistry: Potential to enhance yield and reduce reaction time .

Drug Delivery Systems

  • Nanoparticle Formulations: Encapsulation in PLGA nanoparticles to improve bioavailability.

  • Prodrug Strategies: Esterase-sensitive prodrugs for targeted release .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator